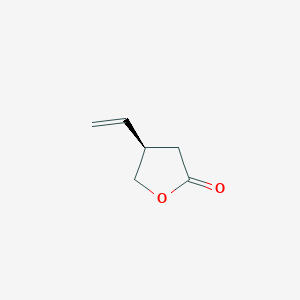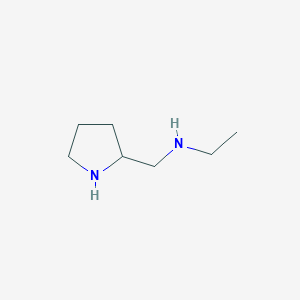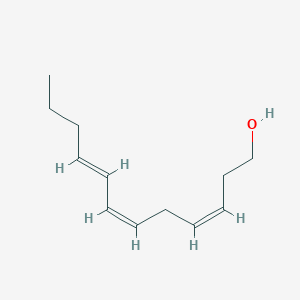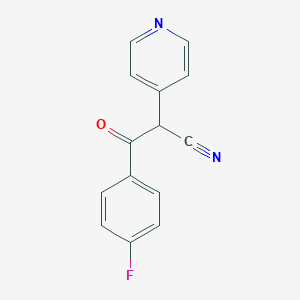
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
Übersicht
Beschreibung
The compound “3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile” is a complex organic molecule. It contains a fluorophenyl group, a pyridinyl group, and a propanenitrile group. Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, substituted pyridines can be synthesized via various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex fluorinated compounds often involves the creation of key intermediates that are crucial for the development of pharmaceuticals and advanced materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the significance of fluorinated intermediates in drug synthesis (Qiu et al., 2009). Furthermore, the metallation of π-deficient heteroaromatic compounds, such as fluoropyridines, reveals the chemoselectivity and regioselectivity achievable in synthesizing fluorinated heterocycles, which are crucial for designing compounds with specific biological activities (Marsais & Quéguiner, 1983).
Biomedical Applications
Fluorinated compounds often find applications in the development of therapeutic agents due to their ability to modulate biological activity and improve pharmacokinetic properties. For example, the design of p38α MAP kinase inhibitors based on tri- and tetra-substituted imidazole scaffolds, incorporating fluorophenyl rings, underscores the role of fluorination in enhancing the selectivity and potency of kinase inhibitors (Scior et al., 2011). Similarly, perampanel, a novel non-competitive AMPA receptor antagonist used for treating partial-onset seizures, demonstrates the therapeutic potential of fluorinated compounds in neurology (Rektor, 2013).
Environmental and Material Science Applications
In environmental and material sciences, fluorinated compounds are utilized for their unique properties, such as chemical resistance and thermal stability. For instance, the microbial degradation of polyfluoroalkyl chemicals in the environment addresses the environmental impact and persistence of fluorinated compounds, highlighting the need for understanding their biodegradability (Liu & Mejia Avendaño, 2013). Additionally, the synthesis and characterization of polytetrafluoroethylene (PTFE) illustrate the importance of fluorinated polymers in creating materials with exceptional performance characteristics (Puts et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJQEOIICYYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


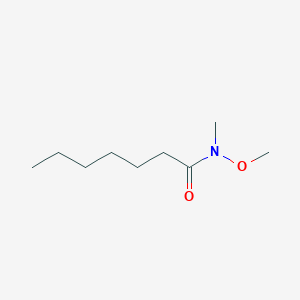
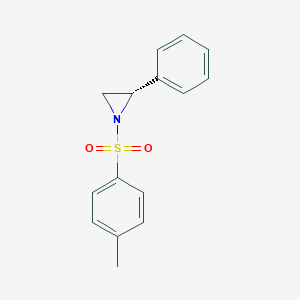

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
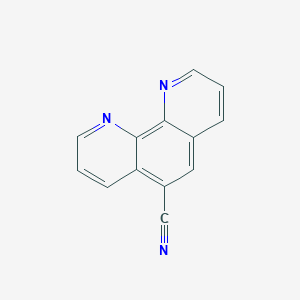
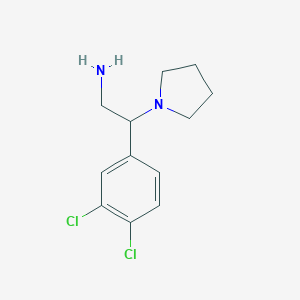
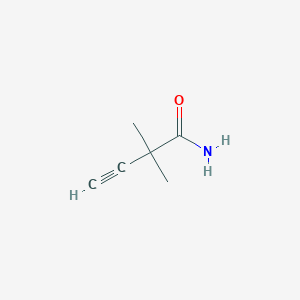
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
